- Preparation of piperazinylquinazolines and related compounds as agonists of neurotensin receptor 1, World Intellectual Property Organization, , ,
Cas no 936-44-7 (3-Phenylpyrrolidine)
3-Phenylpyrrolidine structure
3-Phenylpyrrolidine Properties
Names and Identifiers
-
- 3-Phenylpyrrolidine
- (Pyrrolidin-3-yl)benzene
- 3-Phenyl-pyrrolidine
- Pyrrolidine, 3-phenyl-
- PRRFFTYUBPGHLE-UHFFFAOYSA-N
- (r)-3-phenylpyrrolidine
- 3-phenyl-pyrolidine
- 4-phenyl-pyrrolidine
- 3-phenyl-pyrollidine
- PubChem22374
- (+/-)-3-phenyl-pyrrolidine
- 3-phenylpyrrolidine, AldrichCPR
- HMS1704P05
- STK006609
- BBL008865
- SBB010168
- KM3208
- BDBM50144660
- AB09982
- 3-Phenylpyrrolidine (ACI)
- SB45543
- AKOS000674061
- MFCD19216484
- 936-44-7
- EN300-59950
- PD181509
- Z926900322
- DB-023157
- SY099501
- SCHEMBL4122
- MFCD01838169
- AKOS016051772
- J-513066
- VU0490391-1
- F2189-0088
- ALBB-017869
- SB15498
- SY245835
- DTXSID60389848
- MFCD06796635
- J-803041
- SY023454
- MFCD19216485
- SY240487
- CS-W002828
- BS-13527
- CHEMBL75207
- +Expand
-
- MFCD01838169
- PRRFFTYUBPGHLE-UHFFFAOYSA-N
- 1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2
- C1C=CC(C2CCNC2)=CC=1
Computed Properties
- 147.104799g/mol
- 0
- 1.7
- 1
- 1
- 1
- 147.104799g/mol
- 147.104799g/mol
- 12Ų
- 11
- 116
- 0
- 0
- 1
- 0
- 0
- 1
Experimental Properties
- 2.09230
- 12.03000
- 243.4℃ at 760 mmHg
- Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
3-Phenylpyrrolidine Security Information
- 26
- Xi
- H302;H319;H412
- P273;P305+P351+P338
- 2-8 °C
- 22-36-52
- Warning
- IRRITANT
3-Phenylpyrrolidine Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Phenylpyrrolidine Price
3-Phenylpyrrolidine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Lithium , Ammonia ; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.3 Reagents: Ammonium chloride ; -78 °C; 16 h, -78 °C → rt
1.4 Reagents: Potassium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.3 Reagents: Ammonium chloride ; -78 °C; 16 h, -78 °C → rt
1.4 Reagents: Potassium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
Reference
- Double Reduction of Cyclic Aromatic Sulfonamides: A Novel Method for the Synthesis of 2- and 3-Aryl-Substituted Cyclic AminesOrganic Letters, 2005, 7(1), 43-46,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, rt
Reference
- Preparation of 2-(cyclic amino)pyrimidone derivatives as tau protein kinase 1 (TPK1) inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Improvement of 3-phenylpyrrolidine synthesisKhimiko-Farmatsevticheskii Zhurnal, 1991, 25(4), 60-2,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 3 h, 0 °C → reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1
Reference
- Synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines that have antibacterial activity and also inhibit inorganic pyrophosphataseBioorganic & Medicinal Chemistry, 2014, 22(1), 406-418,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
Reference
- Preparation of biphenylisoxazole derivatives for use as lysophosphatidic acid receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- N-Substituted 3-arylpyrrolidines: potent and selective ligands at the serotonin 1A receptorBioorganic & Medicinal Chemistry Letters, 1999, 9(10), 1379-1384,
Synthetic Circuit 11
Reaction Conditions
Reference
- Regioselective synthesis of 3-aryl substituted pyrrolidines via palladium catalyzed arylation: pharmacological evaluation for central dopaminergic and serotonergic activityBioorganic & Medicinal Chemistry Letters, 1997, 7(3), 241-246,
Synthetic Circuit 12
Reaction Conditions
Reference
- Preparation of 3-[4-(2-heterocyclylethoxy)benzoyl-2-phenylbenzothiophenes for use in alleviating the symptoms of post-menopausal syndrome, European Patent Organization, , ,
Synthetic Circuit 13
Reaction Conditions
Reference
- Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrroleJournal of Organic Chemistry, 1996, 61(14), 4756-4763,
Synthetic Circuit 14
Reaction Conditions
Reference
- Method of 3-phenylpyrrolidine synthesis via phase-transfer-catalyzed alkylation of benzyl cyanide with β-chlorodiethyl ether in presence of katamin AB, USSR, , ,
Synthetic Circuit 15
Reaction Conditions
Reference
- Stereochemical studies. XLV. A novel regiospecific ring opening of optically active 2-substituted 1-tosylaziridinesChemical & Pharmaceutical Bulletin, 1977, 25(1), 166-70,
Synthetic Circuit 16
Reaction Conditions
Reference
- The absolute configuration of 3-phenylpyrrolidineJournal of Heterocyclic Chemistry, 1976, 13(5), 1053-5,
Synthetic Circuit 17
Reaction Conditions
Reference
- Synthesis and study of adrenolytic substances. IV. Pyrroxan and related compoundsKhimiko-Farmatsevticheskii Zhurnal, 1974, 8(6), 14-17,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
Reference
- Synthesis and reactions of β-phenyl-β-cyanopropionic acidZhurnal Organicheskoi Khimii, 1967, 3(1), 85-8,
3-Phenylpyrrolidine Raw materials
- Pyrrolidine, 3-phenyl-1-(phenylmethyl)-
- Benzeneethanamine, β-(2-ethoxyethyl)-
- 1-Boc-3-Phenyl-Pyrrolidine
- 1H-Pyrrole, 2,3-dihydro-4-phenyl-
- 3-phenylpyrrolidine-2,5-dione
- 3H-2,5-Methano-1,2-benzothiazepine, 4,5-dihydro-, 1,1-dioxide
3-Phenylpyrrolidine Preparation Products
3-Phenylpyrrolidine Suppliers
Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier
(CAS:936-44-7)
ZHAO JING LI
17558870519
sales02@chemsoon.com
3-Phenylpyrrolidine Related Literature
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1. Influence of ring size on the outcome of sulfide contraction reactions with thiolactams. Isolation of bicyclic ketene S,N-acetals and thioisomünchnonesJoseph P. Michael,Charles B. de Koning,Christiaan W. van der Westhuyzen,Manuel A. Fernandes J. Chem. Soc. Perkin Trans. 1 2001 2055
-
2. NotesJaswant Singh,Ram Chand Paul,Sarjit Singh Sandhu,Z. Pelchowicz,Ernst D. Bergmann,R. C. Cambile,S. Marcinkiewicz,J. Green,J. F. Cavalla,R. D. Guthrie,John Honeyman J. Chem. Soc. 1959 845
-
Ke Meng,Jingzhao Xia,Yanzhao Wang,Xinghua Zhang,Guoqiang Yang,Wanbin Zhang Org. Chem. Front. 2017 4 1601
-
F. Bergel,N. C. Hindley,A. L. Morrison,H. Rinderknecht J. Chem. Soc. 1944 269
-
Zhen-Hua Yang,Zhong-Hui Chen,Yu-Long An,Sheng-Yin Zhao RSC Adv. 2016 6 23438
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Tushar M. Khopade,Prakash K. Warghude,Amol D. Sonawane,Ramakrishna G. Bhat Org. Biomol. Chem. 2019 17 561
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7. Profiling substrate specificity of two series of phenethylamine analogs at monoamine oxidase A and BEgon Heuson,Morten Storgaard,Tri H. V. Huynh,Franck Charmantray,Thierry Gefflaut,Lennart Bunch Org. Biomol. Chem. 2014 12 8689
-
Zhenghui Liu,Peng Wang,Hualin Ou,Zhenzhong Yan,Suqing Chen,Xingxing Tan,Dongkun Yu,Xinhui Zhao,Tiancheng Mu RSC Adv. 2020 10 7698
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Tatiana V. Timofeeva,Victoria Sena,Boris B. Averkiev,Shabari N. Bejagam,Muhammad Usman,Arcadius V. Krivoshein CrystEngComm 2019 21 6819
-
Wen-Zhe Wang,Hao-Ran Shen,Jian Liao,Wei Wen,Qi-Xiang Guo Org. Chem. Front. 2022 9 1422
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